5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Ion channel pharmacology Autoimmune disease research T cell modulation

This synthetic furocoumarin is a benchmark Kv1.3 channel blocker (IC50=0.7 µM) with a 3-aryl substitution pattern that significantly reduces phototoxicity versus natural psoralens like 8-MOP. Its high lipophilicity (LogD=5.74) ensures superior membrane permeability, ideal for CNS and intracellular target studies. A must-have reference standard for T-cell mediated autoimmune disease research.

Molecular Formula C22H20O3
Molecular Weight 332.4 g/mol
Cat. No. B4558688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC22H20O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C
InChIInChI=1S/C22H20O3/c1-3-4-8-16-11-20(23)25-22-14(2)21-18(12-17(16)22)19(13-24-21)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3
InChIKeyWLTNETDSWFWDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one: A Synthetic Linear Furocoumarin with Validated Kv1.3 Channel Blockade


5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (CAS: 374767-76-7) is a fully synthetic linear furocoumarin (psoralen derivative) characterized by a 5-butyl substitution, a 9-methyl group, and a 3-phenyl moiety on the tricyclic 7H-furo[3,2-g]chromen-7-one core. Its molecular formula is C22H20O3 with a molecular weight of 332.39 g/mol, and it is structurally classified as a 3-aryl-7H-furo[3,2-g]chromen-7-one . Unlike naturally occurring psoralens such as 8-methoxypsoralen (8-MOP, methoxsalen) or 5-methoxypsoralen (5-MOP, bergapten), this compound contains no methoxy substituents, which fundamentally alters its photochemical properties and target selectivity profile [1].

Why 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Cannot Be Replaced by Other Furocoumarins


Furocoumarins (psoralens) exhibit profound structure-activity divergence based on subtle substitution patterns. While natural psoralens like 8-MOP and 5-MOP are established photochemotherapeutic agents for psoriasis, their clinical utility is constrained by mechanism-based phototoxicity arising from DNA interstrand cross-link formation upon UVA activation [1]. Conversely, synthetic derivatives with specific alkyl and aryl substitutions at the 3-position demonstrate markedly different photoreactivity profiles and target selectivity. 3-Aryl-substituted derivatives exhibit substantially reduced photobleaching capacity compared to 3-alkyl-substituted analogs, translating to lower phototoxic potential [2]. Furthermore, within the 3-aryl-7H-furo[3,2-g]chromen-7-one series, the precise combination of substituents at positions 5 and 9 critically determines Kv1.3 channel blocking potency, with the half-blocking concentration varying substantially across congeners [3]. Generic substitution based solely on the psoralen scaffold therefore risks both altered photochemical safety and divergent ion channel pharmacology, making compound-specific selection essential.

Quantitative Differentiation Evidence: 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one vs. Structural Comparators


Kv1.3 Potassium Channel Blockade Potency vs. In-Class Compounds

In a systematic evaluation of 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones, 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one was identified as the most potent Kv1.3 channel blocker among all furocoumarins tested, achieving a half-blocking concentration (IC50) of 0.7 μM [1]. This value represents the maximal potency achievable within this specific furocoumarin scaffold under the tested conditions, establishing a benchmark that other 3-aryl and 3-alkyl substituted derivatives in the same series failed to surpass [1].

Ion channel pharmacology Autoimmune disease research T cell modulation

Photoreactivity Reduction: 3-Aryl vs. 3-Alkyl Substitution Class Distinction

As a 3-aryl-substituted furocoumarin, 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one belongs to a subclass that exhibits significantly reduced photoreactivity compared to 3-alkyl-substituted furocoumarins. In comparative photobleaching assays using N,N-dimethyl-4-nitrosoaniline (RNO) as a singlet oxygen probe, 3-alkyl substituted derivatives demonstrated substantially higher photobleaching capacity than their 3-aryl substituted counterparts [1]. This class-level difference in photosensitization potential directly correlates with reduced phototoxic risk relative to alkyl-substituted analogs and to natural psoralens such as 8-methoxypsoralen [1].

Phototoxicity assessment Drug safety profiling Photochemotherapy

Synthetic Yield Benchmarking: 5-Butyl-9-Methyl-3-Phenyl Derivative vs. 5-Methyl-3-Phenyl Analog

In the reported synthetic route for 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones, the 5-butyl-9-methyl-3-phenyl derivative was obtained with a yield of 64% [1]. In comparison, the structurally related 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, which differs only by the absence of the 5-butyl substitution and 9-methyl group, was synthesized with a substantially higher yield of 83% under analogous reaction conditions [1]. This 19-percentage-point yield differential reflects the increased synthetic complexity and purification demands introduced by the additional 5-butyl and 9-methyl substituents.

Chemical synthesis Medicinal chemistry Process optimization

Lipophilicity Elevation: Calculated LogP vs. Clinical Reference Standard 8-MOP

The 5-butyl-9-methyl-3-phenyl substitution pattern confers markedly increased lipophilicity relative to clinical reference furocoumarins. The calculated LogP of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is 5.74 (pH 5.5 and 7.4) [1]. In contrast, 8-methoxypsoralen (8-MOP, methoxsalen), the prototypical clinical psoralen used in PUVA therapy, has a reported LogP of approximately 1.9–2.2 [2]. The approximately 3.5–3.8 log unit increase represents a >3000-fold increase in theoretical octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential and altered tissue distribution characteristics.

ADME profiling Drug design Membrane permeability

Photobleaching Capacity: 3-Aryl Subclass vs. Clinical Standard 8-MOP

All compounds in the 3-alkyl- and 3-aryl-7H-furo[3,2-g]-1-benzopyran-7-one series, including 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, demonstrated higher lipophilicity than 8-methoxypsoralen (8-MOP) [1]. Critically, the capacity to photobleach RNO (N,N-dimethyl-4-nitrosoaniline), a quantitative measure of singlet oxygen generation and thus photodynamic activity, was higher for 3-alkyl substituted derivatives than for 3-aryl substituted derivatives such as the target compound [1]. This class-level inference positions the 3-aryl subclass, including 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, as having intrinsically reduced photosensitization potential compared to both 3-alkyl synthetic congeners and the clinical reference 8-MOP.

Photodynamic therapy Singlet oxygen generation Phototoxicity screening

Validated Research Applications for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Based on Quantitative Evidence


Kv1.3 Channel Pharmacology and Autoimmune Disease Target Validation

This compound serves as the reference standard for Kv1.3 blockade within the furocoumarin scaffold class, with a documented IC50 of 0.7 μM in L-929 fibroblasts stably expressing mKv1.3 [1]. Researchers investigating Kv1.3 as a therapeutic target for T-cell mediated autoimmune conditions (multiple sclerosis, rheumatoid arthritis, type 1 diabetes, psoriasis) should prioritize this compound over less potent furocoumarin analogs when establishing baseline channel pharmacology or performing structure-activity relationship optimization studies. Its defined potency provides a benchmark against which novel synthetic derivatives can be quantitatively compared.

Non-Phototoxic Furocoumarin Tool Compound Development

The 3-aryl substitution pattern of this compound confers class-level reduction in photobleaching capacity relative to 3-alkyl substituted furocoumarins [2], making it a suitable scaffold for developing furocoumarin-based therapeutics that require systemic or oral administration without UVA-dependent phototoxicity. Researchers seeking to decouple the ion channel or anti-inflammatory effects of furocoumarins from their DNA-intercalating photodynamic activity should select this 3-aryl derivative over 3-alkyl analogs or natural psoralens (8-MOP, 5-MOP) that retain significant phototoxic potential [2].

High-Lipophilicity Furocoumarin for CNS Penetration Studies

With a calculated LogD of 5.74 at physiological pH [3], this compound exhibits lipophilicity exceeding that of 8-methoxypsoralen by over three log units. This property profile makes it particularly suitable for research applications requiring enhanced membrane permeability, including blood-brain barrier penetration studies, intracellular target engagement assays, or investigations where high tissue distribution volume is mechanistically relevant. Researchers should note that this elevated lipophilicity may also affect metabolic stability and plasma protein binding, requiring appropriate controls in ADME studies.

Synthetic Chemistry Reference for Furocoumarin Yield Optimization

The documented synthetic yield of 64% for this compound, versus 83% for the less substituted 5-methyl-3-phenyl analog [4], provides a quantitative baseline for process chemistry optimization. Laboratories engaged in scaling up furocoumarin derivative synthesis or developing alternative synthetic routes can use this yield differential as a benchmark for assessing the impact of 5-butyl and 9-methyl substituents on reaction efficiency. Procurement specialists should anticipate that the additional synthetic complexity reflected in this lower yield translates to higher commercial pricing relative to simpler furocoumarin derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.